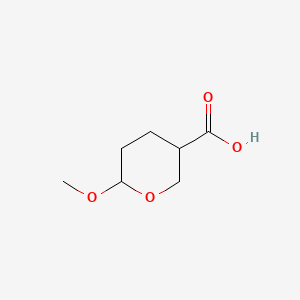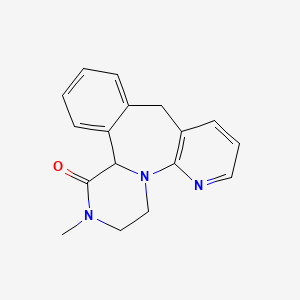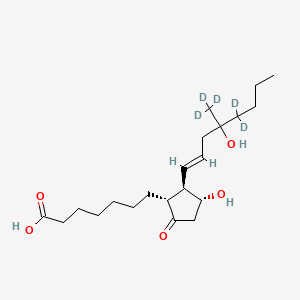
10-trans-Atorvastatina Éster tert-Butílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-atorvastatin tert-butyl ester (TATE) is a synthetic molecule that has been developed as a prodrug of atorvastatin, a commonly prescribed cholesterol-lowering drug. TATE has the potential to improve the bioavailability of atorvastatin, thereby increasing its efficacy in reducing cholesterol levels and improving cardiovascular health.
Aplicaciones Científicas De Investigación
Intermedio en la Síntesis de Fármacos
Este compuesto se utiliza como intermedio en la preparación de la impureza de Atorvastatina AT10 . Esto sugiere su posible uso en la industria farmacéutica para la producción de diversos fármacos.
Ciencia de Materiales
Los investigadores pueden aprovechar la estructura única del 10-Trans-atorvastatina éster tert-butílico para diseñar sustancias con mayor estabilidad, reactividad o selectividad . Esto podría conducir a avances innovadores en campos como la electrónica y el almacenamiento de energía .
Mecanismo De Acción
Target of Action
10-trans-Atorvastatin tert-Butyl Ester is an intermediate in the preparation of Atorvastatin . Atorvastatin is a well-known statin drug that primarily targets the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver .
Mode of Action
As an intermediate in the synthesis of Atorvastatin, 10-trans-Atorvastatin tert-Butyl Ester contributes to the overall action of the final compound. Atorvastatin, the end product, works by competitively inhibiting HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin leads to a decrease in mevalonate levels, which in turn results in reduced cholesterol synthesis. This triggers a compensatory increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, mediated by an upregulation of LDL receptors on hepatocytes . The net effect is a reduction in circulating LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia and associated cardiovascular diseases .
Pharmacokinetics
Atorvastatin is well-absorbed following oral administration, extensively metabolized in the liver (the primary site of action), and eliminated via bile and urine .
Result of Action
The action of 10-trans-Atorvastatin tert-Butyl Ester, through its contribution to the synthesis of Atorvastatin, results in a significant reduction in circulating LDL cholesterol levels. This can lead to a decrease in the risk of atherosclerotic plaque formation and progression, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .
Action Environment
The action of 10-trans-Atorvastatin tert-Butyl Ester, and by extension Atorvastatin, can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-administered medications, and genetic factors affecting drug metabolism. For instance, a diet high in cholesterol can counteract the cholesterol-lowering effects of Atorvastatin . Similarly, certain medications can interact with Atorvastatin, affecting its metabolism and efficacy .
Propiedades
IUPAC Name |
tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKKGVOCBYRML-IHLOFXLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675641 |
Source


|
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217751-95-5 |
Source


|
| Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/no-structure.png)
![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)




![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)


